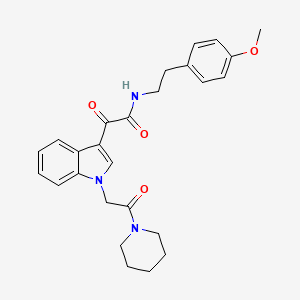
N-(4-甲氧基苯乙基)-2-氧代-2-(1-(2-氧代-2-(哌啶-1-基)乙基)-1H-吲哚-3-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-methoxyphenyl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a useful research compound. Its molecular formula is C26H29N3O4 and its molecular weight is 447.535. The purity is usually 95%.
BenchChem offers high-quality N-[2-(4-methoxyphenyl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-methoxyphenyl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 关键化合物: 值得注意的是,来自系列 I 的化合物 6a、6e、6h、6j 和 6k 以及来自系列 II 的化合物 7e 表现出显著的活性,其 50% 抑制浓度 (IC50) 范围为 1.35 至 2.18 μM。 其中一些化合物还表现出对人细胞的低细胞毒性 .
抗结核活性
抗炎和镇痛特性
抗纤维化剂
总之,N-(4-甲氧基苯乙基)-2-氧代-2-(1-(2-氧代-2-(哌啶-1-基)乙基)-1H-吲哚-3-基)乙酰胺在多种应用中具有前景,从对抗结核到潜在的抗炎和抗癌作用。需要进一步的研究来释放其全部治疗潜力。 🌟
生物活性
N-[2-(4-methoxyphenyl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article will explore its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
1. Structural Overview
The compound belongs to a class of derivatives characterized by the presence of an indole moiety and piperidine structure, which are known for their diverse biological activities. Its molecular formula is C26H30N4O3, and it features both an acetamide and a ketone functional group, which may contribute to its reactivity and interaction with biological targets.
2. Synthesis
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide typically involves multi-step reactions that include the formation of the indole scaffold followed by functionalization with the piperidine and methoxyphenyl groups. Recent advancements in synthetic methodologies have improved yields and purity, making it more accessible for biological testing.
3.1 Anticancer Activity
Research has indicated that compounds with similar structural features exhibit notable anticancer properties. For instance, derivatives containing indole and piperidine moieties have shown cytotoxic effects against various cancer cell lines. In particular:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
3.2 Neuroprotective Effects
The compound's potential as a neuroprotective agent is also noteworthy. Similar piperidine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.
- Inhibition Studies : Preliminary data suggest that the compound may effectively inhibit AChE, thereby increasing acetylcholine levels in neuronal synapses.
4. Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the piperidine ring and the indole structure can significantly influence biological activity. Key observations include:
- Piperidine Substituents : Variations in substituents on the piperidine nitrogen enhance binding affinity to target proteins.
- Indole Modifications : Altering positions on the indole ring can affect cytotoxicity and selectivity towards cancerous versus normal cells.
5. Case Studies
Several studies have investigated related compounds that share structural similarities with N-[2-(4-methoxyphenyl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide:
- Indole Derivatives : A study demonstrated that indole-based compounds exhibited significant anticancer activity against various tumor types, supporting the hypothesis that structural modifications can enhance efficacy .
- Piperidine Analogues : Research on piperidine analogues showed promise in treating neurodegenerative diseases by targeting cholinergic pathways, suggesting potential applications for this compound in Alzheimer's therapy .
属性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4/c1-33-20-11-9-19(10-12-20)13-14-27-26(32)25(31)22-17-29(23-8-4-3-7-21(22)23)18-24(30)28-15-5-2-6-16-28/h3-4,7-12,17H,2,5-6,13-16,18H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXOLHWRQPOCQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














